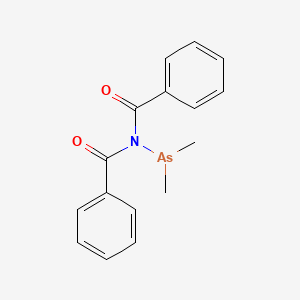

N-Benzoyl-N-(dimethylarsanyl)benzamide

Description

N-Benzoyl-N-(dimethylarsanyl)benzamide is an organoarsenic compound characterized by a benzamide backbone with a benzoyl group and a dimethylarsanyl moiety attached to the amide nitrogen. Such compounds are typically synthesized via nucleophilic substitution or coupling reactions involving benzoyl chlorides and arsenic-containing amines, though precise synthetic routes for this compound remain speculative without explicit evidence .

Properties

CAS No. |

63787-82-6 |

|---|---|

Molecular Formula |

C16H16AsNO2 |

Molecular Weight |

329.22 g/mol |

IUPAC Name |

N-benzoyl-N-dimethylarsanylbenzamide |

InChI |

InChI=1S/C16H16AsNO2/c1-17(2)18(15(19)13-9-5-3-6-10-13)16(20)14-11-7-4-8-12-14/h3-12H,1-2H3 |

InChI Key |

RRFMVGWBIUXKRY-UHFFFAOYSA-N |

Canonical SMILES |

C[As](C)N(C(=O)C1=CC=CC=C1)C(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzoyl-N-(dimethylarsanyl)benzamide typically involves the condensation of benzoic acid derivatives with amines. One common method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . This method is known for its efficiency, eco-friendliness, and high yield.

Industrial Production Methods

Industrial production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. These reactions are typically carried out at temperatures exceeding 180°C . The use of solid acid catalysts and ultrasonic irradiation can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Benzoyl-N-(dimethylarsanyl)benzamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: Substitution reactions can replace specific groups within the molecule with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled conditions to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while substitution reactions can produce various substituted benzamides.

Scientific Research Applications

N-Benzoyl-N-(dimethylarsanyl)benzamide has several scientific research applications, including:

Chemistry: Used as a precursor in the synthesis of other benzamide derivatives.

Biology: Investigated for its potential biological activities, including enzyme inhibition.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-Benzoyl-N-(dimethylarsanyl)benzamide involves its interaction with specific molecular targets. For example, it has been shown to inhibit the activity of tyrosinase, an enzyme involved in melanin synthesis . The compound’s effects are mediated through its binding to the active site of the enzyme, thereby preventing its normal function.

Comparison with Similar Compounds

Antibacterial Activity

- N-Benzoyl-N-(5-bromopyridin-2-yl)trifluoro-methane sulfonamide (): This sulfonamide derivative demonstrated potent antibacterial activity against Gram-positive and Gram-negative strains, attributed to the electron-deficient bromopyridinyl group enhancing target binding .

- N-Benzoyl-2-hydroxybenzamide derivatives (): Hydroxyl groups at the ortho position improved antioxidant activity, suggesting that polar substituents can modulate redox properties .

Enzyme Inhibition

- N-Benzyl-substituted benzamides (): Substitution at position 2 of the indole ring enhanced hyaluronidase inhibition (IC₅₀ < 10 µM), while position 3 substitution abolished activity, highlighting the critical role of substituent geometry .

- Benzamide Trimethoprim derivatives (): Increasing benzene rings correlated with stronger human dihydrofolate reductase (hDHFR) inhibition, though excessive lipophilicity reduced solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.